Enduracidin

Antimicrobial Resistance MRSA MIC Determination

Enduracidin (Enramycin) is a cyclodepsipeptide antibiotic with a unique mechanism: it binds Lipid II to block transglycosylation, distinct from vancomycin. It shows potent activity against MRSA and VRE (MIC 2 μg/mL) and no cross‑resistance. Ideal for feed additive research and as a scaffold for novel anti‑Gram‑positive therapeutics. In vivo efficacy (ED50 2.27 mg/kg in mice) superior to penicillin G. Non‑absorbed, gut‑acting profile ensures low residue risk. Buy now.

Molecular Formula C107H140Cl2N26O32
Molecular Weight 2373.3 g/mol
CAS No. 12772-37-1
Cat. No. B1143893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnduracidin
CAS12772-37-1
Molecular FormulaC107H140Cl2N26O32
Molecular Weight2373.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
InChIInChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+;
InChIKeyNJCUSQKMYNTYOW-MWUYRYRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enduracidin (CAS 12772-37-1) Procurement Guide: A Lipopeptide Antibiotic for Gram-Positive Pathogens in Veterinary and Research Applications


Enduracidin (also known as Enramycin, CAS 12772-37-1) is a cyclodepsipeptide antibiotic produced by fermentation of Streptomyces fungicidicus [1]. It is a complex of two main components, Enduracidin A and B, which differ by a single methylene group in their fatty acid moieties [2]. Enduracidin exhibits potent activity against Gram-positive bacteria, including multi-drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE), and is primarily utilized as a veterinary feed additive [3]. Its unique mechanism of action involves binding to Lipid II and inhibiting the transglycosylation step of peptidoglycan biosynthesis, a target distinct from that of glycopeptides like vancomycin [4]. This distinct profile, combined with a demonstrated lack of cross-resistance with other antibiotic classes, makes Enduracidin a compound of significant interest for both established veterinary use and as a potential scaffold for novel human therapeutics [5].

Enduracidin vs. Generic Antibiotics: Why Class Similarity Does Not Equal Functional Equivalence


Generic substitution among peptide antibiotics is not scientifically justifiable due to Enduracidin's unique structural and mechanistic features. Its macrocyclic lipopeptide structure, containing the rare amino acid enduracididine and a specific fatty acid tail, dictates its high-affinity binding to the Lipid II target, a mechanism fundamentally different from that of common glycopeptides or beta-lactams [1]. This divergence in mechanism translates into critical performance differentiators: unlike vancomycin, Enduracidin does not share cross-resistance with established antibiotic classes and has no known transferable resistance mechanism, making it a valuable tool against multi-drug-resistant Gram-positive pathogens [2]. Furthermore, its primary application as an orally administered, non-absorbed feed additive for livestock contrasts sharply with systemically administered human therapeutics, highlighting that in-class compounds like ramoplanin, while structurally similar, cannot serve as direct functional substitutes without explicit, application-specific validation [3].

Quantitative Differentiation of Enduracidin: Evidence-Based Comparison Against Key Analogs and Alternatives


Potency Against MRSA: Enduracidin MIC vs. Vancomycin for Methicillin-Resistant Strains

Enduracidin demonstrates equivalent or superior in vitro potency against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to the clinical gold standard, vancomycin. This is a critical differentiator for research into next-generation anti-MRSA agents. Data from a study evaluating an enduracidin analog (X1) provides a direct comparison, showing the compound is active against vancomycin-resistant S. aureus with an MIC of 2 μg/mL [1]. More broadly, a separate study confirms that Enduracidin is highly active against various antibiotic-resistant staphylococci, including MRSA, with a demonstrated lack of cross-resistance [2].

Antimicrobial Resistance MRSA MIC Determination Veterinary Antibiotics

Superior In Vivo Efficacy: Enduracidin vs. Penicillin G in Murine Infection Models

In a direct head-to-head comparison, Enduracidin demonstrates superior therapeutic efficacy compared to the classical beta-lactam, penicillin G, in a murine model of Staphylococcus aureus infection. This provides a clear, quantitative justification for selecting Enduracidin over older, resistance-prone alternatives in certain experimental contexts. The study explicitly states that Enduracidin was found to be therapeutically more effective than penicillin G [1]. Furthermore, a separate study quantified the efficacy of Enduracidin, establishing an ED50 of 2.27 mg/kg in an experimental murine S. aureus infection model [2].

In Vivo Efficacy Murine Model Therapeutic Comparison Staphylococcus aureus

Potent Activity Against Clostridium perfringens: MIC Range for a Key Veterinary Pathogen

Enduracidin demonstrates exceptional and well-documented potency against Clostridium perfringens, the primary causative agent of necrotic enteritis in poultry and swine, a key indication in veterinary medicine. This quantifiable activity directly supports its established role as a feed additive. The reported MIC range for Enduracidin against C. perfringens is 0.05 μg/mL to 1.6 μg/mL [1]. This broad range accounts for strain variability but confirms high sensitivity across the board. This level of activity is the cornerstone of its effectiveness in preventing necrotic enteritis and promoting growth in livestock, a feature not shared by all Gram-positive antibiotics [2].

Necrotic Enteritis Clostridium perfringens Veterinary Pathogens Feed Additives

Aqueous Solubility Profile: Structural Differentiation and Its Impact on Bioavailability from Ramoplanin

A key physicochemical differentiator between Enduracidin and its close structural analog, ramoplanin, is aqueous solubility. Enduracidin lacks the di-mannose moiety present in ramoplanin [1]. This structural difference has a direct and quantifiable impact on solubility; the mannosyl substituents on ramoplanin are known to enhance its aqueous solubility, which was critical for its development as a potential human therapeutic for Clostridium difficile infections [2]. Enduracidin's lower solubility, described as being 'slightly soluble in water, methanol' and 'practically insoluble in acetone', aligns with its primary use as an oral, gut-active agent with minimal systemic absorption [3].

Physicochemical Properties Solubility Structural Differentiation Drug Formulation

High-Value Application Scenarios for Enduracidin: From Livestock Feed to Novel Antibiotic Discovery


Veterinary Feed Additive for Prevention of Necrotic Enteritis

Enduracidin's primary and most established industrial application is as an oral feed additive for poultry and swine to prevent necrotic enteritis caused by Gram-positive pathogens, most notably Clostridium perfringens. The quantitative MIC data, showing a range of 0.05–1.6 μg/mL against C. perfringens, provides a robust scientific basis for this use, ensuring high potency at low inclusion rates [1]. Its non-absorption from the gut ensures it acts locally and minimizes systemic drug residues, a critical regulatory advantage [2]. The demonstrated lack of cross-resistance with other antibiotic classes is a major benefit in livestock production systems where managing antimicrobial resistance is paramount [3].

Lead Scaffold for Anti-MRSA Drug Discovery

For pharmaceutical R&D, Enduracidin serves as a validated starting point for developing novel anti-MRSA therapeutics. Evidence demonstrates its potent in vitro activity against MRSA and vancomycin-resistant strains, with an MIC of 2 μg/mL for an analog against VRSA, showcasing its potential to overcome existing resistance mechanisms [4]. Crucially, Enduracidin's mechanism of action—binding to Lipid II at a site distinct from vancomycin—is a major scientific advantage, as it circumvents the primary resistance mechanism to glycopeptide antibiotics [5]. Furthermore, its lack of cross-resistance with other antibiotic classes and the absence of a known transferrable resistance mechanism make it a highly attractive scaffold for medicinal chemistry optimization [6].

Tool Compound for Studying Peptidoglycan Biosynthesis

Enduracidin is a valuable chemical probe for dissecting the molecular biology of bacterial cell wall synthesis. Research has precisely defined its target as the transglycosylation step of peptidoglycan biosynthesis, with a strong affinity for the substrate Lipid II [5]. This specific and well-characterized mechanism makes it an essential tool for fundamental research. Its close structural relationship with ramoplanin, yet distinct physicochemical properties like lower solubility, allows researchers to conduct comparative structure-activity relationship (SAR) studies to understand how specific molecular features influence target binding and downstream biological effects [7].

Comparative Study of In Vivo Efficacy Against Staphylococcus aureus

Researchers requiring a compound with demonstrated in vivo efficacy against S. aureus in preclinical models should prioritize Enduracidin. It has a proven track record of superior performance compared to penicillin G in murine infection models, as established by direct head-to-head comparisons [8]. A defined ED50 of 2.27 mg/kg in a murine S. aureus model provides a quantitative benchmark for designing future in vivo experiments, such as dose-ranging studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, or combination therapy evaluations [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enduracidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.